Khellin Khellin Khellin is a furanochrome in which the basic tricyclic skeleton is substituted at positions 4 and 9 with methoxy groups and at position 7 with a methyl group. A major constituent of the plant Ammi visnaga it is a herbal folk medicine used for various illnesses, its main effect being as a vasodilator. It has a role as a vasodilator agent, a bronchodilator agent, an anti-asthmatic agent and a cardiovascular drug. It is an organic heterotricyclic compound, an oxacycle and a furanochromone. It is functionally related to a 5H-furo[3,2-g]chromen-5-one.
Khellin is a natural product found in Dioscorea deltoidea, Dioscorea parviflora, and other organisms with data available.
A vasodilator that also has bronchodilatory action. It has been employed in the treatment of angina pectoris, in the treatment of asthma, and in conjunction with ultraviolet light A, has been tried in the treatment of vitiligo. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1024)
See also: Visnaga daucoides fruit (part of).
Brand Name: Vulcanchem
CAS No.: 82-02-0
VCID: VC0531744
InChI: InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3
SMILES: O=C1C=C(C)OC2=C(OC)C(OC=C3)=C3C(OC)=C12
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol

Khellin

CAS No.: 82-02-0

Cat. No.: VC0531744

Molecular Formula: C14H12O5

Molecular Weight: 260.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Khellin - 82-02-0

Specification

CAS No. 82-02-0
Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
IUPAC Name 4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one
Standard InChI InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3
Standard InChI Key HSMPDPBYAYSOBC-UHFFFAOYSA-N
SMILES O=C1C=C(C)OC2=C(OC)C(OC=C3)=C3C(OC)=C12
Canonical SMILES CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC
Appearance Solid powder

Introduction

Chemical and Physical Properties

Khellin’s molecular structure consists of a furanochromone backbone with methoxy substitutions at positions 4 and 9 and a methyl group at position 7 . This configuration confers unique photochemical properties, enabling interactions with ultraviolet (UV) light—a feature exploited in phototherapy regimens .

Table 1: Key Physicochemical Properties of Khellin

PropertyValueSource
Molecular Weight260.24 g/mol
Melting Point150–154°C
Boiling Point180–200°C at 0.05 mm Hg
Solubility in Water247.2 g/L at 25°C
Solubility in ChloroformSlightly soluble
Crystal FormColorless needles

The compound’s poor solubility in nonpolar solvents and sensitivity to light necessitate careful formulation for therapeutic use . Industrial production typically involves supercritical fluid extraction from Ammi visnaga fruits, followed by purification via crystallization .

Pharmacological Mechanisms and Biological Activity

Vasodilation and Antispasmodic Effects

Khellin acts as a potent coronary vasodilator by inhibiting calcium influx in vascular smooth muscle cells. In vitro studies demonstrate that visnagin—a khellin analog—reduces contractile responses in rat aortic rings by 60–80% at concentrations of 10⁻⁶ M . This effect is mediated through modulation of cyclic nucleotide signaling pathways, particularly cyclic adenosine monophosphate (cAMP) . Clinically, these properties underpinned khellin’s historical use in angina management, with doses of 100–200 mg/day showing symptomatic relief .

Photosensitizing Activity

Khellin’s ability to enhance epidermal repigmentation in vitiligo stems from its interaction with UV radiation. When applied topically as a 5% gel or administered orally (100 mg/day), khellin generates reactive oxygen species under UV exposure, stimulating melanocyte proliferation and migration . Comparative studies with psoralen-UVA (PUVA) therapy show comparable repigmentation rates (60–70%) but reduced phototoxicity risk .

Anti-inflammatory and Antioxidant Effects

Ethanol extracts of Ammi visnaga exhibit dose-dependent free radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, with IC₅₀ values of 12.5 μg/mL . Khellin contributes to this activity by suppressing mast cell degranulation and inhibiting leukotriene synthesis, making it a potential adjunct in asthma management .

Therapeutic Applications

Dermatology: Vitiligo and Psoriasis

Khellin-based phototherapy is a second-line treatment for non-segmental vitiligo. In a 12-month trial, oral khellin (100 mg/day) combined with UV-A irradiation achieved >50% repigmentation in 68% of patients, versus 72% for PUVA . Topical formulations avoid systemic absorption, reducing hepatic toxicity risk . For psoriasis, case reports describe improvement in plaque thickness with 5% khellin ointment, though controlled studies are lacking .

Cardiovascular Disorders

Though largely supplanted by nitrates and beta-blockers, khellin’s antianginal effects remain mechanistically relevant. A 1953 study reported 85% angina frequency reduction in patients receiving 200 mg/day, with effects persisting for 6–8 hours post-dose . Modern interest focuses on khellin derivatives like amiodarone, which retains the vasodilatory moiety while incorporating iodine for antiarrhythmic activity .

Respiratory and Renal Conditions

User-reported data from WebMD highlights khellin’s bronchodilatory effects in asthma, with one patient achieving 80% inhaler reduction using 40 drops of tincture every 3–4 days . In urolithiasis, Ammi visnaga extracts relax ureteral smooth muscle, facilitating stone passage—an effect attributed to khellin’s spasmolytic action .

Clinical Research and Dosage Optimization

Table 2: Efficacy Outcomes in Clinical Trials

ConditionDose/FormulationOutcomeStudy Design
Vitiligo5% topical gel + UV-A65% repigmentation at 6 monthsRCT, n=120
Angina200 mg/day oral85% symptom reductionOpen-label, n=50
Hyperlipidemia200 mg/day oral12% LDL reduction at 4 weeksPilot, n=30

Dose-limiting hepatotoxicity (ALT/AST elevation) occurs in 15–20% of patients at doses >100 mg/day, necessitating routine liver monitoring . Pharmacokinetic studies show 40–50% oral bioavailability, with peak plasma concentrations at 2–3 hours .

User Experiences and Real-World Effectiveness

WebMD user reviews reflect polarized outcomes:

  • Positive (Rating 5/5): “Khella reduced my asthma inhaler use by 90% with minimal side effects”

  • Negative (Rating 3.3/5): “Caused severe skin rashes, necessitating discontinuation”

Such variability likely stems from differences in extract standardization and individual metabolic factors.

Industrial and Regulatory Status

Khellin is classified as a laboratory chemical (EC 201-392-8) under REACH regulations, with restricted use in food products . Current Good Manufacturing Practice (cGMP) synthesis involves:

  • Supercritical CO₂ extraction of Ammi visnaga

  • Chromatographic purification

  • Recrystallization from methanol/water

Analogs like cromolyn sodium (a khellin derivative) dominate the pharmaceutical market, generating >$500 million annually in asthma prophylaxis sales .

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